3-Iodopyridine-2-sulfinic acid
Description
3-Iodopyridine-2-sulfinic acid is a pyridine derivative characterized by a sulfinic acid (-SO₂H) group at position 2 and an iodine substituent at position 3 of the pyridine ring. This compound combines the electron-withdrawing effects of iodine and the acidic, polar nature of the sulfinic acid group, making it a unique intermediate for organic synthesis.
Properties
Molecular Formula |
C5H4INO2S |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
3-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
YSUUSRQJKZPWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the halogenation of pyridine at the third carbon position using iodine. This can be achieved through various halogenation reactions, often involving catalysts such as iodotrimethylsilane. The sulfinic acid group can be introduced through sulfonation reactions, where the pyridine derivative is treated with sulfonating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated pyridine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Iodopyridine-2-sulfonic acid.
Reduction: Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodopyridine-2-sulfinic acid involves its interaction with various molecular targets. The iodine atom and sulfinic acid group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following section compares 3-iodopyridine-2-sulfinic acid with structurally related iodopyridine derivatives, focusing on substituent effects, electronic properties, and inferred reactivity.
Table 1: Structural and Functional Group Comparison
Detailed Analysis
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
- Key Differences : Contains trifluoromethyl (-CF₃) and triflate (-OTf) groups. The triflate is a superior leaving group compared to sulfinic acid, favoring nucleophilic substitution or cross-coupling reactions.
- Electronic Effects : The -CF₃ group strongly withdraws electrons, deactivating the ring toward electrophilic attack.
- Applications : Likely used in palladium-catalyzed coupling reactions due to the triflate group’s reactivity.
5-Fluoro-3-iodopyridin-2-amine Key Differences: Features a fluorine atom (position 5) and an amine (position 2). Reactivity: Fluorine’s electron-withdrawing effect directs electrophiles to position 4 or 4. The amine may participate in diazotization or condensation reactions.
- Key Differences : Iodine and hydroxyl groups are transposed compared to the target compound. The -OH group is less acidic (pKa ~8–10) than sulfinic acid (pKa ~1–2).
- Positional Isomerism : The hydroxyl at position 3 may stabilize the ring via resonance, altering regioselectivity in further reactions.
- Key Differences : Methoxy (-OCH₃) at position 4 donates electrons via resonance, contrasting with the electron-withdrawing sulfinic acid.
- Steric and Electronic Effects : Methoxy’s electron-donating nature activates the ring for electrophilic substitution at position 2 or 5.
2-Methoxy-3-pivalamidoisonicotinic acid
- Key Differences : Contains bulky pivalamido and methoxy groups, along with a carboxylic acid. The steric bulk of pivalamido reduces reactivity at position 3.
- Solubility : Carboxylic acid enhances water solubility, but pivalamido may limit it due to hydrophobicity.
Q & A
Basic: What are the established synthetic routes for 3-Iodopyridine-2-sulfinic acid, and how can its purity be validated?
Answer:
Synthesis typically involves iodination of pyridine derivatives followed by sulfination. For example, iodination of 2-sulfinylpyridine using iodine monochloride (ICl) in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Purity validation requires:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfinic acid protons (δ 8.5–9.5 ppm) and iodine-induced deshielding .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Infrared (IR) Spectroscopy : Identify sulfinic acid S=O stretching vibrations (1020–1070 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 281) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm iodine positioning and sulfinic acid geometry .
Advanced: How can computational methods elucidate the reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Model transition states and intermediates in sulfinic acid-mediated reactions (e.g., nucleophilic substitutions). Optimize geometries using B3LYP/6-311+G(d,p) basis sets and calculate Gibbs free energy profiles .
- Molecular Dynamics (MD) Simulations : Study solvent effects on reactivity in polar aprotic solvents (e.g., DMF) by analyzing radial distribution functions .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Answer:
- Comparative Kinetic Studies : Conduct parallel experiments under varying conditions (e.g., pH, solvent polarity) to isolate conflicting variables .
- Statistical Analysis : Apply ANOVA to assess significance of observed discrepancies (e.g., reaction rates in DMSO vs. THF) .
- Literature Meta-Analysis : Systematically review studies to identify methodological differences (e.g., catalyst loading, temperature gradients) .
Intermediate: What experimental designs are optimal for studying the compound’s stability under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–300°C (heating rate 10°C/min) to determine decomposition thresholds .
- Dynamic Stability Assays : Use <sup>1</sup>H NMR to track structural integrity after heating at 80°C for 24 hours in inert vs. aerobic conditions .
Advanced: How can computational modeling predict the solubility of this compound in mixed solvents?
Answer:
- COSMO-RS Simulations : Calculate solubility parameters in water-ethanol mixtures by comparing sigma profiles of solute and solvent .
- Hansen Solubility Parameters : Derive δd, δp, and δh values to optimize solvent blends for crystallization .
Intermediate: What are the key spectral reference data for distinguishing this compound from analogs?
Answer:
- <sup>1</sup>H NMR : Pyridine protons appear as doublets (δ 8.2–8.7 ppm, J = 5.2 Hz); sulfinic acid protons as broad singlets (δ 9.1 ppm) .
- UV-Vis Spectroscopy : π→π* transitions at 270 nm (ε = 4500 L·mol⁻¹·cm⁻¹) in methanol .
Advanced: How does this compound function in catalytic C–H activation reactions?
Answer:
- Electrochemical Profiling : Use cyclic voltammetry to identify redox-active intermediates (e.g., iodine-centered radicals at E1/2 = −0.45 V vs. Ag/AgCl) .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated substrates to probe rate-determining steps .
Intermediate: How to design comparative studies evaluating substituent effects on its reactivity?
Answer:
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-Bromo or 3-Chloro derivatives) and compare sulfinic acid pKa via potentiometric titration .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (σm, σp) with reaction yields .
Advanced: What methodologies quantify solvent effects on its nucleophilic substitution reactions?
Answer:
- Kamlet-Taft Parameters : Corrate reaction rates with solvent polarity (π*), hydrogen-bond donor acidity (α), and basicity (β) .
- UV-Vis Kinetic Monitoring : Track reaction progress at λmax 320 nm in solvents like acetonitrile or DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
